molecular formula C14H19FN2O4S B7718527 1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide

1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide

Cat. No.: B7718527
M. Wt: 330.38 g/mol
InChI Key: LXMWABJSFSKLGQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C14H19FN2O4S and a molecular weight of 330.38 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-hydroxyethyl)piperidine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding sulfide.

    Substitution: The major product would be the substituted phenyl derivative.

Scientific Research Applications

1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
  • 1-(4-bromophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
  • 1-(4-methylphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide

Uniqueness

1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c15-12-3-5-13(6-4-12)22(20,21)17-8-1-2-11(10-17)14(19)16-7-9-18/h3-6,11,18H,1-2,7-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMWABJSFSKLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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